N-(3-Butenyl)norbuprenorphine chemical structure and properties
N-(3-Butenyl)norbuprenorphine chemical structure and properties
An In-Depth Technical Guide to N-(3-Butenyl)norbuprenorphine: Structure, Properties, and Pharmacological Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-(3-Butenyl)norbuprenorphine, a derivative of norbuprenorphine and a compound structurally related to the potent opioid analgesic, buprenorphine. This guide synthesizes available information on its chemical identity, physicochemical properties, synthesis, and pharmacological activity, offering a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.
Introduction and Nomenclature
N-(3-Butenyl)norbuprenorphine is a semi-synthetic opioid that emerges from the chemical modification of norbuprenorphine, the primary active metabolite of buprenorphine.[1] It is also recognized as "Buprenorphine Related Compound A" in certain pharmacopeial contexts, highlighting its significance as a potential impurity in the manufacturing of buprenorphine.[2][3] Its unique N-substituent, a butenyl group, distinguishes it from buprenorphine (which has an N-cyclopropylmethyl group) and norbuprenorphine (which is N-unsubstituted). This structural modification is pivotal in defining its pharmacological characteristics.
-
IUPAC Name : (1S,2S,6R,14R,15R,16R)-5-but-3-enyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol[4]
-
CAS Number : 457071-73-7[5]
-
Molecular Formula : C₂₉H₄₁NO₄[5]
-
Synonyms : Buprenorphine Related Compound A, (αS,5α,7α)-17-(3-Buten-1-yl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-6,14-ethenomorphinan-7-methanol[6]
Chemical Structure and Physicochemical Properties
The core of N-(3-Butenyl)norbuprenorphine is the complex, rigid pentacyclic structure characteristic of the oripavine family of opioids. The key distinguishing feature is the but-3-enyl group attached to the nitrogen atom at position 17.
Caption: Fig 1. 2D Structure of N-(3-Butenyl)norbuprenorphine.
Physicochemical Data
While experimentally determined physicochemical data such as melting point, pKa, and aqueous solubility are not widely available in peer-reviewed literature, computational data provides valuable estimates for understanding its behavior.
| Property | Value | Source |
| Molecular Weight | 467.64 g/mol | [5][7] |
| Monoisotopic Mass | 467.30355879 Da | [4] |
| XLogP3 (Lipophilicity) | 5.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 5 | [4] |
Note: The majority of the available data is computationally generated and should be used as an estimation pending experimental verification.
Synthesis and Manufacturing
N-(3-Butenyl)norbuprenorphine is synthesized via the N-alkylation of norbuprenorphine. Norbuprenorphine itself is the N-dealkylated metabolite of buprenorphine and can be prepared from thebaine.[8] The synthesis of the title compound is detailed in patent literature, where it is prepared as a novel compound for pharmacological evaluation.
Experimental Protocol: Synthesis of N-(3-Butenyl)norbuprenorphine[9]
This protocol describes the alkylation of the secondary amine of norbuprenorphine with an appropriate alkyl halide.
Materials:
-
Norbuprenorphine (α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl, (αS,5α, 7α)-6,14-ethenomorphinan-7-methanol)
-
4-bromo-1-butene
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Methylene chloride (CH₂Cl₂)
-
Water
Step-by-Step Procedure:
-
Suspend norbuprenorphine (1 equivalent) in DMF.
-
Add sodium bicarbonate (approximately 3.7 equivalents) to the suspension.
-
Add 4-bromo-1-butene (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 95°C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure to remove the DMF.
-
Take up the resulting residue in methylene chloride.
-
Wash the organic layer three times with water to remove any remaining salts and water-soluble impurities.
-
The organic layer containing the product can then be dried and concentrated to yield N-(3-Butenyl)norbuprenorphine. Further purification may be achieved through standard techniques such as column chromatography.
Caption: Fig 2. Synthetic pathway for N-(3-Butenyl)norbuprenorphine.
Pharmacology and Mechanism of Action
The pharmacological profile of N-(3-Butenyl)norbuprenorphine is defined by its interactions with the opioid receptor system. Available data, primarily from patent literature, characterizes it as a partial agonist at multiple opioid receptors.[9]
Opioid Receptor Binding and Activity
N-(3-Butenyl)norbuprenorphine exhibits a distinct profile compared to buprenorphine. It is reported to have an equally high affinity for the mu-opioid receptor (MOR) as buprenorphine. However, its affinity for the kappa (KOR) , delta (DOR) , and opioid receptor-like 1 (ORL-1) receptors is decreased.[9]
Functional profiling has established the compound as a partial agonist at all four of these opioid receptors. Notably, it demonstrates the highest efficacy at the delta receptor. The rank order of potency for this compound is reported as: μ > κ ≅ δ > ORL-1 .[9]
Unfortunately, specific quantitative data on binding affinities (Ki) and functional potencies (EC₅₀, Eₘₐₓ) for N-(3-Butenyl)norbuprenorphine are not available in the public domain literature. The characterization as a partial agonist suggests that it binds to opioid receptors and elicits a response that is lower than that of a full agonist, regardless of the concentration applied.
Signaling Pathways
As a partial agonist at G protein-coupled receptors (GPCRs) like the opioid receptors, N-(3-Butenyl)norbuprenorphine is expected to initiate intracellular signaling cascades, albeit with lower efficacy than full agonists. The primary mechanism involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Caption: Fig 3. Postulated signaling pathway.
Metabolism and Pharmacokinetics
There is currently no specific published data on the metabolism or pharmacokinetics of N-(3-Butenyl)norbuprenorphine. However, insights can be drawn from the known metabolic pathways of its parent compound, buprenorphine.
Buprenorphine is primarily metabolized in the liver via two main pathways:
-
N-dealkylation by cytochrome P450 enzymes, particularly CYP3A4, to form norbuprenorphine.[9]
-
Glucuronidation of the parent molecule and its dealkylated metabolite by UGT enzymes.[9]
Given that N-(3-Butenyl)norbuprenorphine already possesses a modified N-substituent, it is plausible that its metabolism could involve:
-
Hydroxylation on the butenyl chain or the core structure.
-
N-dealkylation to yield norbuprenorphine.
-
Glucuronidation at the phenolic hydroxyl group.
Further research is required to elucidate the specific metabolic fate of this compound.
Analytical Methodologies
While no specific analytical methods have been published for the dedicated quantification of N-(3-Butenyl)norbuprenorphine, established methods for buprenorphine and norbuprenorphine can be readily adapted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of these compounds in biological matrices.
Proposed Analytical Approach: HPLC-MS/MS
-
Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be suitable for extracting the analyte from plasma or urine.
-
Chromatography : A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) would likely provide good separation.
-
Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer the necessary sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 468.3), and product ions would need to be determined experimentally.
Potential Applications and Safety
Therapeutic Potential
The patent literature suggests that N-(3-Butenyl)norbuprenorphine could have applications in:
-
Treatment and prevention of pain[9]
-
Inducing sedation[9]
-
Treatment of opiate addiction and withdrawal[9]
However, the lack of further non-patent literature suggests these applications have not been extensively explored or validated in subsequent research.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(3-Butenyl)norbuprenorphine is associated with the following hazards:
-
H302 : Harmful if swallowed[4]
-
H332 : Harmful if inhaled[4]
-
H334 : May cause allergy or asthma symptoms or breathing difficulties if inhaled[4]
As with any opioid compound, it should be handled with appropriate personal protective equipment in a controlled laboratory setting.
Conclusion
N-(3-Butenyl)norbuprenorphine is a structurally interesting derivative of norbuprenorphine with a unique pharmacological profile as a partial agonist across the opioid receptor family. While its primary role to date appears to be as a reference material and a subject of patent literature, its distinct receptor activity profile, particularly its high efficacy at the delta receptor, warrants further investigation. The synthesis is straightforward via N-alkylation of norbuprenorphine. Significant data gaps remain, particularly concerning its metabolism, pharmacokinetics, and experimentally determined physicochemical properties. Future research is necessary to fully characterize this compound and validate its potential therapeutic applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56843102, N-(3-Butenyl)norbuprenorphine. Available from: [Link]
-
U.S. Food and Drug Administration. Global Substance Registration System (GSRS), N-(3-BUTENYL)NORBUPRENORPHINE. Available from: [Link]
- Wentland, M. P. (2004). N-but-3-enyl norbuprenorphine and methods of use. U.S.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130222935, N-(3-N-Butyl)norbuprenorphine. Available from: [Link]
-
PubChemLite. N-(3-butenyl)norbuprenorphine (C29H41NO4). Available from: [Link]
-
Wikipedia. Norbuprenorphine. Available from: [Link]
-
Inxight Drugs. N-(3-BUTENYL)NORBUPRENORPHINE. Available from: [Link]
-
Fan, J., Brown, S. M., Tu, Z., & Kharasch, E. D. (2011). Chemical and enzyme-assisted syntheses of norbuprenorphine-3-β-D-glucuronide. Bioconjugate chemistry, 22(4), 752–758. Available from: [Link]
Sources
- 1. Norbuprenorphine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. ClinPGx [clinpgx.org]
- 5. N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. N-(3-BUTENYL)NORBUPRENORPHINE [drugs.ncats.io]
- 9. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
